N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the carboxamide group and the substitution of the phenyl ring with chloro and methyl groups. Common reagents used in these reactions include imidazole, carboxylic acids, amines, and halogenating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions (e.g., sodium azide, alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-1H-imidazole-4-carboxamide: A simpler analog with similar core structure but lacking the cyclohexylacetamido group.
N-(4-methylphenyl)-1H-imidazole-4-carboxamide: Another analog with a methyl group instead of the chloro group.
N-(2-chloro-4-methylphenyl)-1H-imidazole-4-carboxamide: A closely related compound with a similar structure but without the benzyl group.
Uniqueness
N-(2-chloro-4-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the cyclohexylacetamido and benzyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2/c1-18-7-12-23(22(27)13-18)30-26(33)24-16-31(17-28-24)15-20-8-10-21(11-9-20)29-25(32)14-19-5-3-2-4-6-19/h7-13,16-17,19H,2-6,14-15H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTSCAUYFKQRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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